molecular formula C7H9N3O B11923118 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol

7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11923118
M. Wt: 151.17 g/mol
InChI Key: KHZVXTNYRKTTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a pyrrolo and pyrimidine ring fused together, makes it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a starting material. This compound undergoes cyclization in the presence of a base such as potassium carbonate, followed by methylation to introduce the methyl group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like phosphorus oxychloride and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to the desired therapeutic effect. The compound’s structure allows it to interact with various pathways, making it a versatile tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and hydroxyl group at the 4-position make it particularly effective in certain biochemical assays and therapeutic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research fields.

Biological Activity

7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, cytotoxic effects against various cancer cell lines, and other pharmacological properties.

Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
CAS Number: 155405-80-4

The structure of this compound features a pyrrolo-pyrimidine core that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In particular, it has been evaluated for its cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The results indicated varying degrees of effectiveness against different cancer cell lines:

CompoundCell LineIC50 (µg/mL)Comparison to Control
This compoundHCT116 (Colon Cancer)6.76Better than 5-Fluorouracil (77.15)
This compoundA549 (Lung Cancer)193.93Comparable to control (371.36)

The compound exhibited a significant cytotoxic effect on the HCT116 cell line with an IC50 value of 6.76 µg/mL, outperforming the standard chemotherapy agent 5-Fluorouracil. In contrast, its activity against the A549 lung cancer cell line was less pronounced but still notable.

The anticancer mechanism of this compound appears to involve several pathways:

  • Induction of Apoptosis: The compound has been shown to increase the expression levels of pro-apoptotic genes such as Bax and p53 while decreasing anti-apoptotic markers like Bcl2 and CDK4.
  • Cell Cycle Arrest: Studies suggest that treatment with this compound can lead to cell cycle arrest in specific phases, preventing further proliferation of cancer cells.
  • Inhibition of Tumor Growth: In vivo studies indicate that this compound can inhibit tumor growth in animal models.

Other Pharmacological Properties

In addition to its anticancer activity, this compound exhibits other pharmacological properties:

  • Anti-inflammatory Effects: Compounds in the pyrrolo[2,3-d]pyrimidine family have been noted for their ability to modulate inflammatory responses.
  • Antimicrobial Activity: Some derivatives have shown promise against bacterial and fungal pathogens.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

7-methyl-1,4-dihydropyrrolo[2,3-d]pyrimidin-4-ol

InChI

InChI=1S/C7H9N3O/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4,7,11H,1H3,(H,8,9)

InChI Key

KHZVXTNYRKTTOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1NC=NC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.